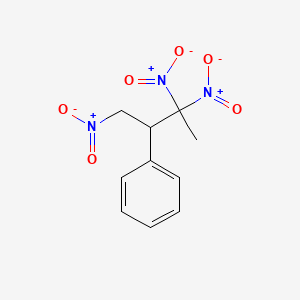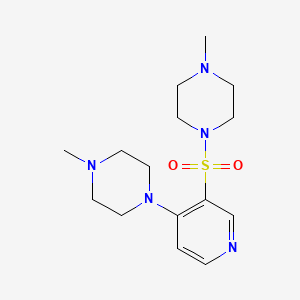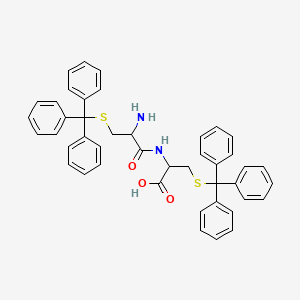
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate: is a chemical compound that features a unique structure combining an imidazole ring with a benzenecarbothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate typically involves the cyclization of amido-nitriles in the presence of specific catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole or benzenecarbothioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and biochemical pathways . The benzenecarbothioate group can undergo various chemical transformations, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of a benzenecarbothioate group.
1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene: This compound features two imidazole rings attached to a benzene core.
Uniqueness: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate is unique due to the presence of both the imidazole ring and the benzenecarbothioate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
53624-70-7 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
S-(4,5-dihydro-1H-imidazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H10N2OS/c13-9(8-4-2-1-3-5-8)14-10-11-6-7-12-10/h1-5H,6-7H2,(H,11,12) |
Clé InChI |
CYAXHZOXNUFVSM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)

![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)

amino}benzoate](/img/structure/B14009292.png)

![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)


![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)

